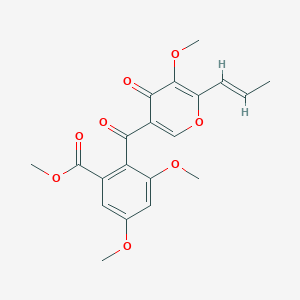
3-O-methylfunicone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-methylfunicone is a natural product found in Talaromyces pinophilus with data available.
Applications De Recherche Scientifique
Antifungal Applications
Initially recognized for its antifungal properties, 3-O-Methylfunicone has been shown to inhibit the growth of several fungal strains. Research indicates that it effectively disrupts fungal cell wall synthesis and metabolism, making it a potential candidate for developing antifungal agents. A study highlighted its fungitoxic effects against pathogenic fungi, emphasizing its role in agricultural applications .
Case Studies
- HeLa Cells : In vitro studies revealed that this compound induces growth arrest and apoptosis in HeLa cells (cervical cancer), suggesting its potential as an anticancer therapeutic agent .
- Breast Cancer Cells : The compound was found to downregulate αvβ5 integrin expression in breast cancer cells, which is crucial for cell adhesion and migration, thereby inhibiting metastasis .
Antiviral Properties
Recent investigations have uncovered the antiviral potential of this compound against various viruses:
- Hepatitis C Virus : The compound has shown efficacy in reducing the infectivity of the hepatitis C virus by downregulating viral protein expression .
- Canine Coronavirus : In studies involving canine fibrosarcoma cells (A72), this compound significantly decreased viral yield during infection while enhancing cell viability .
Pharmacological Insights
The pharmacological profile of this compound suggests its utility in drug development:
- Bioavailability : Its ability to penetrate cellular membranes allows for effective bioactivity at lower concentrations.
- Synergistic Effects : When combined with other therapeutic agents, this compound may enhance overall efficacy against resistant strains of pathogens or cancer cells.
Data Summary Table
Propriétés
Formule moléculaire |
C20H20O8 |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
methyl 3,5-dimethoxy-2-[5-methoxy-4-oxo-6-[(E)-prop-1-enyl]pyran-3-carbonyl]benzoate |
InChI |
InChI=1S/C20H20O8/c1-6-7-14-19(26-4)18(22)13(10-28-14)17(21)16-12(20(23)27-5)8-11(24-2)9-15(16)25-3/h6-10H,1-5H3/b7-6+ |
Clé InChI |
WGLRJONCGNNMKL-VOTSOKGWSA-N |
SMILES |
CC=CC1=C(C(=O)C(=CO1)C(=O)C2=C(C=C(C=C2OC)OC)C(=O)OC)OC |
SMILES isomérique |
C/C=C/C1=C(C(=O)C(=CO1)C(=O)C2=C(C=C(C=C2OC)OC)C(=O)OC)OC |
SMILES canonique |
CC=CC1=C(C(=O)C(=CO1)C(=O)C2=C(C=C(C=C2OC)OC)C(=O)OC)OC |
Synonymes |
3-O-methylfunicone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















